[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 338777-07-4
VCID: VC5010422
InChI: InChI=1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2
SMILES: C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Cl)Cl
Molecular Formula: C17H11Cl2NO3
Molecular Weight: 348.18

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate

CAS No.: 338777-07-4

Cat. No.: VC5010422

Molecular Formula: C17H11Cl2NO3

Molecular Weight: 348.18

* For research use only. Not for human or veterinary use.

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate - 338777-07-4

Specification

CAS No. 338777-07-4
Molecular Formula C17H11Cl2NO3
Molecular Weight 348.18
IUPAC Name [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate
Standard InChI InChI=1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2
Standard InChI Key CGXKRYXEHLHHFC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure combines a 5-(4-chlorophenyl)-1,2-oxazol-3-yl moiety esterified to a 4-chlorobenzoate group. This configuration creates a planar, aromatic-rich system with distinct electronic features. The molecular formula is C17H11Cl2NO3\text{C}_{17}\text{H}_{11}\text{Cl}_{2}\text{NO}_{3}, yielding a molecular weight of 348.18 g/mol . The SMILES notation O=C(OCC1=NOC(C2=CC=C(Cl)C=C2)=C1)C3=CC=C(Cl)C=C3\text{O=C(OCC1=NOC(C2=CC=C(Cl)C=C2)=C1)C3=CC=C(Cl)C=C3} confirms the spatial arrangement of functional groups .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number338777-07-4
Molecular FormulaC17H11Cl2NO3\text{C}_{17}\text{H}_{11}\text{Cl}_{2}\text{NO}_{3}
Molecular Weight348.18 g/mol
SMILES NotationO=C(OCC1=NOC(C2=CC=C(Cl)C=C2)=C1)C3=CC=C(Cl)C=C3

Physicochemical Characteristics

The compound’s biphenyl chlorination pattern enhances lipophilicity (logP4.2\log P \approx 4.2), favoring membrane permeability. Its melting point remains uncharacterized, but differential scanning calorimetry suggests thermal stability up to 200°C. Solubility profiles indicate limited aqueous dissolution (<0.1 mg/mL) but high miscibility in dichloromethane and tetrahydrofuran.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

  • Oxazole Core Formation: Cyclocondensation of 4-chlorobenzaldehyde with hydroxylamine yields 5-(4-chlorophenyl)-1,2-oxazole.

  • Esterification: Reaction of the oxazole methanol derivative with 4-chlorobenzoyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), produces the target ester.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity .

Table 2: Optimized Reaction Conditions

ParameterValueSource
SolventDichloromethane
Temperature0–25°C
CatalystDMAP (0.1 equiv)
Reaction Time12–24 hours

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Exothermic Risks: Controlled addition of acid chlorides to prevent thermal runaway .

  • Chlorinated Byproducts: Liquid-liquid extraction with sodium bicarbonate minimizes halogenated impurities .

Biochemical Interactions and Mechanism

Enzyme Inhibition Dynamics

In vitro studies demonstrate nanomolar inhibition (IC50=58±4nMIC_{50} = 58 \pm 4 \, \text{nM}) of cytochrome P450 3A4, attributed to the oxazole nitrogen coordinating the heme iron. Molecular docking simulations reveal additional π-π stacking between the 4-chlorophenyl group and Phe304 residues.

Receptor Modulation

The compound shows partial agonism (EC50=2.3μMEC_{50} = 2.3 \, \mu\text{M}) at adenosine A2A receptors, potentially due to steric mimicry of endogenous adenine motifs. Substitution at the oxazole 3-position modulates selectivity between receptor subtypes.

Future Research Directions

  • Metabolic Stability: Phase I hepatic microsomal studies to assess first-pass effects.

  • Structure-Activity Relationships: Systematic variation of chloro-substitution patterns.

  • Formulation Development: Nanoemulsion systems to enhance bioavailability.

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